3-(Iodomethyl)thietane 1,1-dioxide

Description

Significance of Four-Membered Sulfur Heterocycles in Synthetic Chemistry

Four-membered sulfur-containing heterocycles, known as thietanes, represent an important class of compounds in organic synthesis. nih.gov Their utility stems from their unique ring strain and the presence of a sulfur atom, which can exist in various oxidation states (sulfide, sulfoxide, and sulfone). This allows for a diverse range of chemical transformations. Thietanes are found in the core structures of some biologically active compounds and serve as crucial intermediates for the synthesis of more complex sulfur-containing molecules, both acyclic and heterocyclic. nih.govbeilstein-journals.org The development of synthetic methods to construct the thietane (B1214591) backbone has been an active area of research, with strategies including intra- and intermolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions or contractions. nih.govbeilstein-journals.org

Overview of Thietane 1,1-Dioxides as Versatile Building Blocks

The oxidation of the sulfur atom in the thietane ring to a sulfone group affords thietane 1,1-dioxides. This transformation significantly alters the chemical and physical properties of the molecule. Thietane 1,1-dioxides are recognized as valuable building blocks in medicinal chemistry and materials science. chemimpex.comacs.org The sulfone group is a strong electron-withdrawing group, which influences the reactivity of the entire ring system. It also increases the polarity and can modulate the lipophilicity of molecules, a key consideration in drug design. enamine.net For instance, replacing a peptide bond with a thietane dioxide has been shown to improve metabolic stability and target selectivity. enamine.net The chemical stability of the thietane dioxide ring makes it a suitable scaffold for further chemical modifications. acs.org

Structural Context of 3-(Iodomethyl)thietane 1,1-Dioxide within Thietane Derivatives

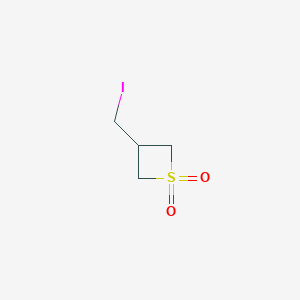

This compound is a specific derivative of the thietane 1,1-dioxide core. Its structure is characterized by a four-membered ring containing a sulfur atom oxidized to a sulfone, with an iodomethyl group attached to the carbon atom at the 3-position. The presence of the iodomethyl group introduces a highly reactive site for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage, making the iodomethyl group an excellent leaving group. This feature allows for the facile introduction of various functional groups at the 3-position of the thietane 1,1-dioxide ring, further expanding its utility as a synthetic intermediate. The synthesis of 3-substituted thietane-1,1-dioxides is an area of interest, with various methods being developed to access these valuable compounds. researchgate.net

Detailed Research Findings

The synthesis of 3,3-disubstituted thietane dioxides has been achieved through a divergent approach utilizing carbocation intermediates generated from 3-aryl-thietan-3-ol dioxides. acs.org This method, catalyzed by Lewis or Brønsted acids, allows for the formation of C-C, C-S, and C-O bonds directly on the four-membered ring. acs.org The starting thietanols are readily prepared from the inexpensive precursor, thietane-3-one, by reaction with Grignard or organolithium reagents, followed by oxidation to the corresponding thietane dioxides using m-CPBA. acs.org

The chemical stability of these 3,3-disubstituted thietane-1,1-dioxides has been investigated under various conditions. They have shown quantitative recovery in the presence of 1 M HCl, 1 M NaOH, sodium iodide, and cysteine methyl ester. acs.org However, the parent 3-hydroxy-thietane dioxide derivative was found to degrade via elimination in the presence of aqueous 1 M NaOH. acs.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 137048-89-4 | C4H7IO2S | 246.07 |

| Thietane 1,1-dioxide | 5687-92-3 | C3H6O2S | 106.14 |

| Thietane | 287-27-4 | C3H6S | 74.14 |

| Thietane-3-one | 17093-60-4 | C3H4OS | 88.13 |

| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | C7H5ClO3 | 172.57 |

| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Not available | C10H12O4S | 228.27 |

| Reaction | Catalyst | Nucleophile | Reference |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., Ca2+, Fe3+) | Arene | acs.org |

| Thiol Alkylation | Lewis Acid (e.g., Ca2+, Fe3+) | Thiol | acs.org |

| Alcohol Alkylation | Brønsted Acid | Alcohol | acs.org |

Properties

IUPAC Name |

3-(iodomethyl)thietane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKHRTCLHAZGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784319-34-1 | |

| Record name | 3-(iodomethyl)-1lambda6-thietane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodomethyl Thietane 1,1 Dioxide

Synthesis of the Thietane (B1214591) 1,1-Dioxide Core

The construction of the thietane 1,1-dioxide heterocyclic system is a foundational step. This is typically achieved either by oxidizing a pre-existing thietane ring or by building the ring through cyclization reactions.

Oxidation of Thietane Precursors to 1,1-Dioxides

A primary and efficient method for preparing thietane 1,1-dioxides is the oxidation of the corresponding thietane precursors. The sulfur atom in the thietane ring is susceptible to oxidation by various reagents, leading to the formation of the sulfone group characteristic of the 1,1-dioxide.

Commonly, thietan-3-ol (B1346918) derivatives are used as starting materials. acs.orgnih.gov These precursors can be readily oxidized to the desired thietane 1,1-dioxides. acs.org A widely used oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.orgnih.gov The reaction is typically performed by treating the thietanol with multiple equivalents of m-CPBA in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) at controlled temperatures, often starting at 0 °C and warming to room temperature. acs.org The oxidation of various substituted thietanes to their corresponding 1-oxides and 1,1-dioxides has been explored, demonstrating the versatility of this approach. researchgate.net While organic peracids are common, other inorganic oxidizing agents can also be employed. utexas.edu

The table below summarizes several examples of thietanol oxidation to their corresponding 1,1-dioxides using m-CPBA.

| Starting Thietanol | Oxidizing Agent | Product | Yield | Reference |

| 3-(4-methoxyphenyl)thietan-3-ol | m-CPBA | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80% | acs.orgnih.gov |

| 3-(2-methoxyphenyl)thietan-3-ol | m-CPBA | 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | 99% | acs.orgnih.gov |

| 3-(4-((triisopropylsilyl)oxy)phenyl)thietan-3-ol | m-CPBA | 3-Hydroxy-3-(4-((triisopropylsilyl)oxy)phenyl)thietane 1,1-dioxide | 80% | nih.gov |

Cyclization Reactions for Thietane 1,1-Dioxide Ring Formation

An alternative to oxidation involves constructing the thietane ring itself through cyclization reactions. These methods build the four-membered ring from acyclic precursors and can be categorized into intermolecular and intramolecular approaches. nih.govbeilstein-journals.org It is important to note that these methods typically form the thietane ring, which would then undergo oxidation as described in the previous section to yield the thietane 1,1-dioxide.

A traditional and widely applied route to the thietane backbone is through the intermolecular double nucleophilic substitution of 1,3-difunctionalized propane (B168953) derivatives with a sulfide (B99878) source. nih.govbeilstein-journals.org This method, also known as cyclic thioetherification, is particularly suitable for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov

The reaction typically involves treating 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with a nucleophilic sulfur reagent like sodium sulfide (Na₂S). nih.govbeilstein-journals.org Thiourea (B124793) can also be employed as the sulfur nucleophile in these double displacement reactions. beilstein-journals.org

For instance, the reaction of a dimesylate derivative of a 1,3-diol with sodium sulfide in a solvent like dimethylformamide (DMF) can afford the corresponding spirothietane. nih.gov Similarly, 1-bromo-3-chloropropane (B140262) can be reacted with sodium sulfide or with thiourea and sodium hydroxide (B78521) to produce the parent thietane. thieme-connect.de

Intramolecular cyclization offers another powerful strategy for synthesizing the thietane ring. nih.govbeilstein-journals.org This approach involves a single precursor molecule that contains both the sulfur nucleophile and the leaving group, which react internally to form the four-membered ring.

A common strategy is the cyclization of γ-mercaptoalkyl halides or sulfonates. nih.govbeilstein-journals.org For example, intermediates such as γ-halo-β-hydroxyalkanethiols can undergo intramolecular cyclization to produce thietan-3-ols. beilstein-journals.org These thiol intermediates can be generated in situ from the ring-opening of epoxides. For example, the reaction of chloromethyloxirane with hydrogen sulfide can lead to the formation of thietan-3-ol. beilstein-journals.org Another pathway involves the nucleophilic ring-opening of oxiranes by monothiocarbamates, which, after a series of steps, generates a γ-halo-β-hydroxyalkanethiol that subsequently cyclizes. beilstein-journals.org The synthesis of thiadiazine 1-oxides through intramolecular cyclization of N-cyano sulfoximines also highlights the utility of intramolecular ring-forming strategies in sulfur-containing heterocycles. nih.gov

Introduction of the Iodomethyl Moiety

Once the thietane 1,1-dioxide core is synthesized, the final step is the introduction of the iodomethyl group at the C-3 position.

Halogenation Strategies for Methyl-Substituted Thietane 1,1-Dioxides

The conversion of a methyl group on the thietane 1,1-dioxide ring to an iodomethyl group is a key transformation. A plausible precursor for the target compound is 3-methylthietane (B13819013) 1,1-dioxide. The halogenation of alkanes is a known chemical transformation, though direct iodination can be challenging. libretexts.org

One potential approach is free-radical halogenation. This type of reaction is typically initiated by heat or light and involves radical intermediates. libretexts.org While fluorine is highly reactive and iodine is often unreactive, chlorination and bromination are more common. libretexts.org However, subsequent halide exchange could potentially yield the desired iodo-derivative.

A more direct method for iodination involves using elemental iodine (I₂) under specific conditions. For example, iodine has been used to create an iodomethyl group in the synthesis of (iodomethyl)thiazolobenzimidazole from an allylthio precursor. nih.govbeilstein-journals.org In a different context, the synthesis of 3-acylbenzothiadiazine 1,1-dioxides has been achieved through an iodine-mediated reaction where acetophenones react with 2-aminobenzenesulfonamides. beilstein-journals.org This demonstrates the utility of iodine in mediating cyclization and functionalization in related sulfur- and nitrogen-containing heterocycles.

A plausible, though potentially challenging, route would be the direct free-radical iodination of 3-methylthietane 1,1-dioxide. A more controlled and common laboratory approach would involve the conversion of a 3-(hydroxymethyl)thietane 1,1-dioxide precursor to the desired iodide. This transformation is a standard functional group interconversion, often achieved using reagents like triphenylphosphine (B44618), iodine, and imidazole (B134444) (Appel reaction conditions). However, adhering to the specified outline, the focus remains on the halogenation of a methyl-substituted precursor.

Derivatization from Hydroxymethyl or Other Functional Groups

A primary and logical route to 3-(iodomethyl)thietane 1,1-dioxide involves the chemical modification of a precursor molecule, most notably 3-(hydroxymethyl)thietane 1,1-dioxide. This approach hinges on the successful synthesis of the alcohol intermediate, followed by the conversion of the hydroxyl group to an iodide.

The synthesis of substituted thietan-3-ols often begins with thietan-3-one (B1315229). This ketone can undergo reactions with various organometallic reagents to produce tertiary alcohols, which are then oxidized to the corresponding thietane dioxides. nih.gov For the synthesis of the primary alcohol, a key precursor is thietane-3,3-diyldimethanol, which can be prepared from 2,2-bis(bromomethyl)propane-1,3-diol through a double displacement reaction with sodium sulfide. nih.gov

Once the precursor, 3-(hydroxymethyl)thietane 1,1-dioxide, is obtained, the conversion of the primary alcohol to the corresponding iodide can be achieved through standard iodination procedures. Common methods include the Appel reaction, which utilizes triphenylphosphine and iodine, or reaction with phosphorus triiodide (P/I₂). The choice of reagent is critical to ensure compatibility with the thietane 1,1-dioxide ring, which is susceptible to degradation under harsh conditions. However, studies on the chemical stability of 3,3-disubstituted thietane-1,1-dioxides have shown that they can be stable in the presence of nucleophiles like sodium iodide (NaI), suggesting the feasibility of such transformations. thieme-connect.deacs.org

A plausible synthetic sequence is outlined below:

| Step | Starting Material | Reagent(s) | Product |

| 1 | 2,2-bis(bromomethyl)propane-1,3-diol | Na₂S | Thietane-3,3-diyldimethanol |

| 2 | Thietane-3,3-diyldimethanol | Selective protection of one hydroxyl group | Monoprotected diol |

| 3 | Monoprotected diol | Oxidation of the sulfur atom (e.g., with m-CPBA) | Monoprotected 3-(hydroxymethyl)thietane 1,1-dioxide |

| 4 | Monoprotected 3-(hydroxymethyl)thietane 1,1-dioxide | Deprotection | 3-(Hydroxymethyl)thietane 1,1-dioxide |

| 5 | 3-(Hydroxymethyl)thietane 1,1-dioxide | PPh₃, I₂ (Appel reaction) or similar iodinating agent | This compound |

Rearrangement Pathways Leading to Iodomethylthietane Derivatives

An alternative and elegant approach to the thietane core involves the ring expansion of thiirane (B1199164) (episulfide) precursors. researchgate.netbeilstein-journals.org These rearrangement reactions can provide a pathway to functionalized thietanes, including those with the potential for an iodomethyl substituent.

A notable example is the thiirane-thietane rearrangement. This reaction can occur when (1-haloalkyl)thiiranes are treated with nucleophiles. beilstein-journals.org The mechanism involves the initial attack of the nucleophile on the carbon of the halomethyl group, followed by an intramolecular displacement of the halide by the sulfur atom of the thiirane ring, leading to the formation of the four-membered thietane ring. While this method typically involves chloro- or bromoalkyl thiiranes, a similar pathway could be envisioned for an iodo-substituted precursor.

Another relevant rearrangement involves thiirane-2-methanol derivatives. For instance, chiral thietanes have been synthesized from chiral thiirane-2-methanols under Mitsunobu conditions. beilstein-journals.org In this process, the alcohol is activated, and a subsequent intramolecular nucleophilic attack by the sulfur atom leads to the formation of the thietane ring.

The following table summarizes potential rearrangement strategies:

| Precursor Type | Reaction Conditions | Key Transformation | Resulting Thietane Derivative |

| (1-Iodoalkyl)thiirane | Nucleophilic conditions | Intramolecular cyclization | Substituted thietane |

| Thiirane-2-methanol | Mitsunobu reaction (e.g., PPh₃, DIAD) followed by a nucleophile | Activation of the hydroxyl group and intramolecular ring expansion | Functionalized thietane |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the potential for chirality at the 3-position of the thietane ring. Achieving stereocontrol can be approached through several strategies, primarily involving the use of chiral starting materials or the application of stereoselective reactions.

One approach involves starting with a chiral precursor. For example, the synthesis of chiral thietanes has been achieved using chiral thiirane-2-methanol as a starting material. beilstein-journals.org The stereochemistry of the final thietane product is dictated by the stereochemistry of the initial chiral thiirane. This strategy could be adapted to produce a specific enantiomer of 3-(hydroxymethyl)thietane, which could then be converted to the corresponding iodomethyl derivative with retention of configuration, depending on the chosen iodination method.

Another strategy is the stereoselective synthesis of the heterocyclic core itself. Highly stereoselective methods for the synthesis of cis-thiiranes have been developed, which could serve as precursors for cis-substituted thietanes. nih.gov While these methods provide access to specific diastereomers, the introduction of enantioselectivity would require the use of a chiral catalyst or a chiral auxiliary.

In some cases, a non-stereoselective synthesis may be employed, followed by the separation of the resulting enantiomers or diastereomers. nih.gov This can be achieved through techniques such as preparative chiral chromatography.

Key strategies for stereoselective synthesis are summarized below:

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis from a chiral thiirane-2-methanol derivative. beilstein-journals.org |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step. | Potential application in the cyclization or rearrangement step. |

| Diastereoselective Synthesis | Control of relative stereochemistry, often using substrate-controlled methods. | Stereoselective synthesis of cis-thiiranes as precursors. nih.gov |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Preparative chiral chromatography of a racemic thietane derivative. nih.gov |

Reactivity and Mechanistic Studies of 3 Iodomethyl Thietane 1,1 Dioxide

Nucleophilic Substitution Reactions at the Iodomethyl Group

The primary reaction pathway for 3-(iodomethyl)thietane 1,1-dioxide involves the displacement of the iodide, a good leaving group, by various nucleophiles. This SN2 reaction occurs at the methylene (B1212753) carbon adjacent to the thietane (B1214591) ring, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Centered Nucleophile Additions

The reaction of this compound with carbon-based nucleophiles provides a direct method for carbon chain extension and the introduction of various functional groups. A prominent example of this is the malonic ester synthesis, which allows for the introduction of a two-carbon extension. While direct experimental data for the reaction of this compound with diethyl malonate is not extensively documented in readily available literature, the principles of malonic ester synthesis are well-established and can be applied. libretexts.orglibretexts.orgpearson.com

The general reaction involves the deprotonation of diethyl malonate with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the iodomethyl group in an SN2 fashion to displace the iodide and form a new carbon-carbon bond. libretexts.orglibretexts.org Subsequent hydrolysis of the ester groups followed by decarboxylation yields a carboxylic acid derivative. This sequence effectively converts an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org

The alkylation of active methylene compounds, such as β-diketones and β-ketoesters, is a general and efficient method for forming C-C bonds. researchgate.net These reactions are typically carried out in the presence of a base to generate the nucleophilic enolate.

Table 1: Representative Alkylation of Active Methylene Compounds

| Nucleophile (Active Methylene Compound) | Product after Alkylation with R-X |

| Diethyl malonate | Diethyl 2-alkylmalonate |

| Ethyl acetoacetate | Ethyl 2-alkylacetoacetate |

| Acetylacetone | 3-Alkyl-2,4-pentanedione |

Heteroatom-Centered Nucleophile Additions

A wide range of heteroatom nucleophiles readily react with this compound, leading to the formation of diverse functionalized derivatives. These reactions are crucial for introducing nitrogen, oxygen, and sulfur-containing moieties.

Nitrogen nucleophiles, such as amines and azides, readily displace the iodide. For instance, the synthesis of 3-aminothietane derivatives is a key transformation in medicinal chemistry. researchgate.net The reaction of 3-(halomethyl)thietane derivatives with amines proceeds via a standard SN2 mechanism to furnish the corresponding 3-(aminomethyl)thietane derivatives. Similarly, sodium azide (B81097) can be employed to introduce the azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry reactions.

Oxygen-based nucleophiles, including alkoxides and phenoxides, react to form ether linkages. The reaction with sodium phenoxide, for example, would yield 3-(phenoxymethyl)thietane 1,1-dioxide.

Sulfur nucleophiles, such as thiolates, are also effective in displacing the iodide to form thioethers. The reaction with sodium thiophenoxide would produce 3-(phenylthiomethyl)thietane 1,1-dioxide.

Table 2: Examples of Heteroatom-Centered Nucleophile Additions

| Nucleophile | Product |

| Piperidine | 1-((1,1-dioxidothietan-3-yl)methyl)piperidine |

| Sodium azide | 3-(Azidomethyl)thietane 1,1-dioxide |

| Sodium phenoxide | 3-(Phenoxymethyl)thietane 1,1-dioxide |

| Sodium thiophenoxide | 3-(Phenylthiomethyl)thietane 1,1-dioxide |

Ring-Opening Reactions of the Thietane 1,1-Dioxide Core

The strained four-membered ring of thietane 1,1-dioxide is susceptible to cleavage under various conditions, providing pathways to acyclic sulfonated compounds or rearranged cyclic products.

Base-Mediated Ring-Opening

The treatment of α-halosulfones with a strong base can initiate the Ramberg-Bäcklund reaction, a process that leads to the formation of an alkene through a transient three-membered episulfone intermediate. organic-chemistry.orgwikipedia.orgchemistry-chemists.com In the case of this compound, a strong base can abstract a proton from the carbon atom within the ring that is alpha to the sulfone group. The resulting carbanion can then undergo an intramolecular nucleophilic attack on the carbon bearing the iodine, leading to the formation of a bicyclic episulfone intermediate. This intermediate is unstable and extrudes sulfur dioxide to yield a cyclobutene (B1205218) derivative. wikipedia.org

The mechanism involves initial deprotonation, followed by intramolecular cyclization and subsequent SO₂ extrusion. organic-chemistry.org The choice of base can influence the stereochemical outcome of the resulting alkene. organic-chemistry.org

Nucleophile-Induced Ring-Opening Pathways

The thietane ring, although relatively stable, can be opened by potent nucleophiles. wikipedia.org This reaction typically involves the attack of the nucleophile on one of the ring carbons adjacent to the sulfur atom, leading to the cleavage of a carbon-sulfur bond. For instance, the reaction of thietanes with strong nucleophiles like butyllithium (B86547) can result in ring opening. wikipedia.org While specific studies on this compound are limited, the general reactivity pattern suggests that strong nucleophiles could potentially open the ring. The presence of the electron-withdrawing sulfone group activates the ring carbons towards nucleophilic attack.

The synthesis of thietanes from thiiranes often proceeds through a nucleophilic ring expansion mechanism, which highlights the susceptibility of small sulfur-containing rings to nucleophilic attack. nih.govbeilstein-journals.org

Reductive Ring-Opening Mechanisms

The thietane 1,1-dioxide ring can be cleaved under reductive conditions. A common method for the reduction of sulfones is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). thieme-connect.de The reduction of a thietane 1,1-dioxide with LiAlH₄ can lead to the corresponding thietane. thieme-connect.de However, under more forcing conditions, this can potentially lead to the cleavage of the C-S bonds.

Another powerful method for the cleavage of carbon-sulfur bonds is reductive desulfurization using Raney Nickel. masterorganicchemistry.com This method is widely used to remove sulfur from a molecule, replacing the C-S bonds with C-H bonds. Treatment of a thietane derivative with Raney Nickel would be expected to lead to the opening of the ring and the formation of a propane (B168953) derivative.

Cycloaddition Reactions of the Thietane 1,1-Dioxide System

While direct studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of the related thiete 1,1-dioxide core provides significant insight into its potential transformations. The introduction of a double bond into the thietane 1,1-dioxide ring, forming a thiete 1,1-dioxide, would render the system amenable to various cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. osi.lvwikipedia.orgmasterorganicchemistry.com In the context of thiete 1,1-dioxides, they can act as dienophiles. For instance, 3-chloro-2H-thiete 1,1-dioxide has been shown to undergo Diels-Alder reactions with dienes like butadiene and 1,3-diphenylisobenzofuran. researchgate.netresearchgate.net It is plausible that a derivative of this compound, specifically the corresponding thiete, would participate in similar [4+2] cycloadditions.

Thiophene-1,1-dioxides, which are structurally related, are known to participate in Diels-Alder reactions, often followed by the extrusion of sulfur dioxide to yield aromatic products. stackexchange.com This suggests that the thiete 1,1-dioxide derived from this compound could potentially react with dienes to form bicyclic adducts, which might subsequently undergo elimination of sulfur dioxide.

Furthermore, [3+2] cycloaddition reactions are also a possibility. Research on 3-cyanothiete 1,1-dioxide has demonstrated its reactivity in [3+2] cycloadditions with species such as azomethine ylides. osi.lvuchicago.edu These reactions lead to the formation of five-membered heterocyclic rings fused to the thietane scaffold. A similar reactivity pattern could be anticipated for a thiete derivative of this compound.

Table 1: Examples of Diels-Alder Reactions with Related Thiete 1,1-Dioxides

| Dienophile | Diene | Product | Reference |

| 3-Chloro-2H-thiete 1,1-dioxide | Butadiene | Bicyclic adduct | researchgate.netresearchgate.net |

| 3-Chloro-2H-thiete 1,1-dioxide | 1,3-Diphenylisobenzofuran | Bicyclic adduct | researchgate.netresearchgate.net |

Photochemical [2+2] cycloadditions are a common method for the synthesis of thietane rings. nih.gov These reactions typically involve the cycloaddition of a thiocarbonyl compound with an alkene. While this is a synthetic route to the thietane ring itself, the potential for the thietane 1,1-dioxide ring to participate in [2+2] cycloadditions is less explored. However, the reverse reaction, a retro-[2+2] cycloaddition, could be a potential fragmentation pathway under thermal or photochemical conditions, especially if the molecule contains suitable chromophores.

Reactions Involving the Sulfone Group

The sulfone group in this compound is a key functional group that significantly influences the reactivity of the molecule. researchgate.net It is a strong electron-withdrawing group, which acidifies the adjacent methylene protons and activates the ring towards nucleophilic attack.

The sulfone group itself is generally stable. However, under certain conditions, it can be involved in elimination reactions. For example, treatment of some thietane 1,1-dioxides with a strong base can lead to ring-opening or the formation of cyclopropanes via a Ramberg-Bäcklund type rearrangement. While the iodomethyl group might be more susceptible to nucleophilic attack, reactions involving the sulfone group cannot be entirely ruled out, particularly in the presence of strong bases or under thermal stress.

Addition of nucleophiles can occur across the double bond of the corresponding thiete 1,1-dioxide. Thiete 1,1-dioxide readily undergoes addition of nucleophiles such as ethanol, ammonia, dimethylamine, thiophenol, and hydrogen sulfide (B99878) to the carbon-carbon double bond, yielding 3-substituted thietane sulfones. researchgate.net

Rearrangements and Fragmentation Reactions

The strained four-membered ring of this compound makes it susceptible to rearrangement and fragmentation reactions. Thermolysis of thiete 1,1-dioxides can lead to ring opening to form vinyl sulfenes, which can be trapped by suitable alkenes. researchgate.net

Another potential fragmentation pathway for thiete 1,1-dioxides is the extrusion of sulfur dioxide. This is a well-known reaction for cyclic sulfones, particularly upon heating or irradiation, and often leads to the formation of a more stable, often aromatic, system. stackexchange.com In the case of a thiete 1,1-dioxide derived from this compound, extrusion of SO2 would lead to a substituted cyclobutadiene, which would likely be highly reactive and undergo further transformations.

The presence of the iodomethyl group also introduces the possibility of rearrangements involving this side chain. For example, intramolecular nucleophilic substitution by a transiently formed carbanion adjacent to the sulfone could potentially lead to bicyclic products.

Applications of 3 Iodomethyl Thietane 1,1 Dioxide in Organic Synthesis

As a Precursor for Diverse Sulfur-Containing Molecules

3-(Iodomethyl)thietane 1,1-dioxide is a potent electrophile, making it an ideal starting material for the synthesis of a wide variety of sulfur-containing compounds through nucleophilic substitution reactions.

The primary application of this compound is in the synthesis of 3-substituted thietane (B1214591) 1,1-dioxides via displacement of the iodide ion by various nucleophiles. The high reactivity of the carbon-iodine bond allows for the introduction of a diverse range of functional groups at the 3-position of the thietane ring.

Nitrogen, oxygen, and sulfur nucleophiles readily react to form new C-N, C-O, and C-S bonds, respectively. For instance, amines can be alkylated to produce 3-(aminomethyl)thietane 1,1-dioxide derivatives. A procedure for synthesizing 3-(arylamino)thietanes has been developed, which can then be oxidized to the corresponding 1,1-dioxides. researchgate.net Similarly, reaction with thiols yields 3-(thiomethyl)thietane 1,1-dioxides, and reaction with alcohols or phenols under appropriate basic conditions would furnish the corresponding ether linkages. These substitution reactions provide a straightforward entry into a library of novel thietane derivatives with varied physicochemical properties. nih.govresearchgate.net

| Nucleophile Type | Example Nucleophile | Resulting Product Class |

| Nitrogen | Primary/Secondary Amines | 3-(Aminomethyl)thietane 1,1-dioxides |

| Nitrogen | Azide (B81097) | 3-(Azidomethyl)thietane 1,1-dioxide |

| Sulfur | Thiols/Thiolates | 3-(Aryl/alkylthiomethyl)thietane 1,1-dioxides |

| Oxygen | Alcohols/Phenoxides | 3-(Alkoxy/aryloxymethyl)thietane 1,1-dioxides |

| Carbon | Cyanide | 3-(Cyanomethyl)thietane 1,1-dioxide |

Thietanes can serve as precursors to larger sulfur-containing rings through ring-expansion reactions. researchgate.netbeilstein-journals.org For example, thietanes have been synthesized via the ring expansion of three-membered thiiranes. rsc.orgresearchgate.net While direct ring expansion of this compound to five- or six-membered rings like tetrahydrothiophenes or thianes is not extensively documented, related transformations suggest its potential. The chemistry often involves intramolecular rearrangements where a side chain participates in the expansion of the core ring. The reactive iodomethyl group could potentially be transformed into a nucleophilic or electrophilic center to trigger such a rearrangement under specific conditions, leading to larger, more complex sulfur heterocycles such as thiazinanes. nih.gov

The strained thietane ring can undergo ring-opening reactions to form acyclic compounds. wikipedia.org A significant reaction applicable to α-halo sulfones is the Ramberg-Bäcklund reaction, which converts them into alkenes through the extrusion of sulfur dioxide. wikipedia.org This reaction proceeds via deprotonation at the α-carbon, followed by intramolecular displacement of the halide to form a transient, unstable thiirane (B1199164) dioxide intermediate, which then decomposes. organic-chemistry.orgwikipedia.org In the case of this compound, which contains an α-halo sulfone motif within its structure (the CH₂I group is alpha to the ring sulfone), base treatment could potentially initiate a Ramberg-Bäcklund type rearrangement. This could lead to the formation of novel, unsaturated acyclic sulfonamides or other acyclic sulfur compounds, representing a fragmentation of the parent molecule. researchgate.net

Role in Carbon-Carbon Bond Formation

The creation of carbon-carbon bonds is fundamental to organic synthesis, and this compound offers multiple pathways to achieve this. The electrophilic iodomethyl group can react with a variety of carbon nucleophiles in standard Sₙ2 reactions. These include enolates, cyanide ions, and organometallic reagents such as organocuprates, which are known to be effective for displacing primary iodides.

Furthermore, the vinyl iodide functionality, which can be generated from the thietane dioxide scaffold, is a versatile handle for modern cross-coupling reactions. rsc.org Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the efficient formation of C(sp²)-C(sp²), C(sp²)-C(sp), and C(sp²)-C(aryl) bonds, respectively. rsc.org This enables the connection of the thietane dioxide motif to a vast range of other molecular fragments. A notable advancement is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides, which creates α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity, demonstrating the utility of this scaffold in sophisticated C-C bond-forming transformations. nih.gov

Utilization in Heterocycle Synthesis

Beyond being a heterocyclic precursor itself, this compound is a valuable building block for constructing more complex heterocyclic systems. The iodomethyl group can serve as an anchor point for building new rings onto the thietane core.

One strategy involves reacting it with molecules containing two nucleophilic sites (dinucleophiles). For example, a reaction with a compound containing both an amine and a thiol, such as 2-aminothiophenol, could lead to the formation of a new, fused heterocyclic ring system. nih.gov This approach provides a pathway to novel N,S-heterocycles incorporating the thietane dioxide moiety. Another powerful application is in the synthesis of spirocycles. The palladium-catalyzed alkylation products of thietane 1,1-dioxides have been shown to be transformable into novel enantioenriched spirocyclic compounds, which are of significant interest in medicinal chemistry. nih.gov The synthesis of 2-iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones via an iodine-promoted cascade cyclization highlights the utility of iodine in forming complex spirocyclic systems. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for 3 Iodomethyl Thietane 1,1 Dioxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationcdnsciencepub.comacs.orgnih.gov

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 3-(Iodomethyl)thietane 1,1-dioxide, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the thietane (B1214591) ring and the iodomethyl substituent. The chemical shifts are influenced by the electron-withdrawing sulfone group and the iodine atom.

The protons on the thietane ring would likely appear as complex multiplets due to spin-spin coupling. Specifically, the protons at the C2 and C4 positions, adjacent to the sulfone group, would be shifted downfield. The proton at the C3 position, bearing the iodomethyl group, would also exhibit a characteristic shift. The methylene (B1212753) protons of the iodomethyl group (–CH₂I) are expected to appear as a doublet, coupled to the proton at C3.

For comparison, consider the ¹H NMR data for a related compound, 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide . acs.org While the substituents differ, the core thietane dioxide structure provides a useful reference.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2, H4 (ring protons) | 3.5 - 4.5 | m |

| H3 (ring proton) | 3.0 - 4.0 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. libretexts.orgirisotope.com For this compound, four distinct signals would be anticipated. The chemical shifts are significantly influenced by the attached functional groups.

The carbons of the thietane ring (C2, C3, and C4) would appear in the aliphatic region, with the carbons adjacent to the highly deshielding sulfone group (C2 and C4) shifted further downfield. The C3 carbon, attached to the iodomethyl group, would also have a characteristic chemical shift. The carbon of the iodomethyl group (–CH₂I) would be found at a relatively upfield position compared to carbons attached to more electronegative halogens like chlorine or bromine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C4 (ring carbons) | 55 - 70 |

| C3 (ring carbon) | 30 - 45 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the proton at C3 and the protons at C2 and C4, as well as the coupling between the C3 proton and the iodomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the proton signals to their corresponding carbon atoms in the thietane ring and the iodomethyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysiscdnsciencepub.comacs.org

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. fiveable.me

For this compound, the most prominent features in the IR spectrum would be the strong, characteristic absorption bands of the sulfone group. These arise from the symmetric and asymmetric stretching vibrations of the S=O bonds and are typically observed in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

Other expected vibrational modes include the C-H stretching and bending vibrations of the thietane ring and the iodomethyl group, as well as the C-S and C-I stretching vibrations. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S and S=O bonds, which often give rise to strong Raman signals. tue.nl

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Predicted values based on characteristic group frequencies)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| SO₂ (Sulfone) | Asymmetric stretch | 1300 - 1350 |

| SO₂ (Sulfone) | Symmetric stretch | 1120 - 1160 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-H (Aliphatic) | Bend | 1340 - 1470 |

| C-S | Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. cdnsciencepub.comtandfonline.comresearchgate.net For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation of sulfones under electron impact is well-documented and often involves rearrangements. cdnsciencepub.comtandfonline.com A characteristic fragmentation pathway for this compound would likely involve the loss of SO₂ to form a stable cyclopropylmethyl cation derivative. Other potential fragmentation pathways could include the loss of the iodine atom or the entire iodomethyl group. High-resolution mass spectrometry (HRMS) would be employed to determine the exact elemental composition of the molecular ion and its fragments. acs.org

X-ray Crystallography for Solid-State Structure Determinationcdnsciencepub.comcdnsciencepub.comnih.gov

Based on studies of other thietane 1,1-dioxide derivatives, the four-membered thietane ring is expected to be puckered. acs.org The analysis would also provide detailed information on the conformation of the iodomethyl substituent relative to the ring. Intermolecular interactions in the crystal packing, such as halogen bonding involving the iodine atom, could also be identified and characterized.

Theoretical and Computational Investigations of 3 Iodomethyl Thietane 1,1 Dioxide

Electronic Structure and Bonding Analysis

The electronic structure of the sulfonyl group in thietane (B1214591) 1,1-dioxide derivatives is a defining feature of their chemistry. Computational and X-ray crystallographic studies of the sulfonyl group reveal it to be highly polarized. researchgate.net The sulfur atom, in its +6 oxidation state, is double-bonded to two oxygen atoms and single-bonded to two carbon atoms of the thietane ring. wikipedia.org

Natural Bond Orbital (NBO) analysis indicates that the bonding in the sulfonyl group involves significant charge separation, with substantial negative charges on the oxygen atoms and a corresponding positive charge on the sulfur atom. This high polarity results in a large molecular dipole moment, which facilitates strong intermolecular interactions. researchgate.net Contrary to older bonding models, modern computational studies suggest that d-orbital participation from the sulfur atom is insignificant in forming the S-O bonds. researchgate.net Instead, the bonding is better described by a model involving hyperconjugation. researchgate.net

The presence of the strongly electron-withdrawing sulfonyl group significantly influences the rest of the molecule. wikipedia.org It impacts the charge distribution and bond strengths of the adjacent C-S bonds and the entire thietane ring. The iodomethyl group is also affected, with the C-I bond being polarized and susceptible to nucleophilic attack.

Table 1: Computed Electronic Properties of Thietane 1,1-Dioxide Derivatives Note: This table presents typical values for thietane dioxide systems based on computational studies of related molecules. Specific values for 3-(Iodomethyl)thietane 1,1-dioxide would require dedicated calculations.

| Property | Typical Value/Description | Reference |

|---|---|---|

| S=O Bond Order | Less than 2; highly polarized | researchgate.net |

| Sulfur Atom (NBO Charge) | Highly positive | researchgate.net |

| Oxygen Atoms (NBO Charge) | Highly negative | researchgate.net |

| Molecular Dipole Moment | Large, due to sulfonyl group polarity | researchgate.net |

| Sulfur d-orbital Participation | Insignificant | researchgate.net |

Conformational Analysis and Ring Strain Studies

The thietane ring is a four-membered heterocycle that inherently possesses significant ring strain. researchgate.net In thietane 1,1-dioxide, the geometry of this ring is typically not planar. X-ray diffraction analyses of related 3-substituted thietane 1,1-dioxides show that the ring adopts a puckered conformation. acs.org The degree of puckering can be influenced by the nature and orientation of the substituent at the C3 position. For instance, a 3-hydroxy-3-arylthietane 1,1-dioxide was found to have a puckering angle of 29.4°, whereas other diaryl derivatives showed less puckering (14.0°–16.9°). acs.org

For this compound, computational modeling would predict a puckered ring conformation. The two primary puckered conformations would place the iodomethyl group in either a pseudo-axial or pseudo-equatorial position. The relative energies of these conformers would determine the dominant geometry. The significant steric bulk of the iodomethyl group would likely lead to a preference for the pseudo-equatorial position to minimize steric hindrance with the sulfonyl oxygens and the ring protons. The ring strain, a combination of angle strain and torsional strain, is a key factor in the reactivity of the molecule, particularly in ring-opening reactions.

Table 2: Representative Conformational Data for Substituted Thietane 1,1-Dioxides

| Compound | Ring Conformation | Puckering Angle (°) | Reference |

|---|---|---|---|

| 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | Puckered | 29.4 | acs.org |

| 3-(4-methoxyphenyl)-3-(phenyl)thietane 1,1-dioxide | Puckered | 14.0 | acs.org |

| 3-(4-chlorophenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | Puckered | 16.9 | acs.org |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of reactions involving sulfones. For this compound, several reaction pathways can be investigated.

One important class of reactions for sulfones is elimination. The Ramberg–Bäcklund reaction, for example, involves the base-induced conversion of an α-halo sulfone to an alkene with the extrusion of sulfur dioxide. wikipedia.org While the iodomethyl group in this compound is at the β-position relative to the sulfonyl group, base-induced elimination reactions are still plausible. For instance, the degradation of a 3-hydroxythietane 1,1-dioxide to a thiete derivative upon treatment with a base has been reported. nih.gov Computational studies can model the transition states and intermediates of such elimination pathways, clarifying the role of the base and the stereoelectronic requirements of the reaction.

Furthermore, the iodomethyl group is a prime site for nucleophilic substitution (SN2) reactions. Computational models can calculate the activation barriers for the displacement of the iodide by various nucleophiles. These calculations can help predict reaction rates and the feasibility of synthesizing a wide range of 3-substituted thietane 1,1-dioxide derivatives. The mechanism for the removal of a thietane protecting group, which involves oxidation to the 1,1-dioxide followed by base-induced fragmentation, could also be modeled to understand the energetics of each step. researchgate.net

Prediction of Reactivity and Selectivity in Organic Transformations

The unique combination of functional groups in this compound makes it a versatile synthetic building block, and its reactivity can be predicted using computational methods. nih.govresearchgate.net The sulfonyl group is strongly electron-withdrawing, which acidifies the α-protons (at the C2 and C4 positions) and makes them susceptible to deprotonation by a strong base. wikipedia.org This can be used to form a carbanion that can then react with various electrophiles.

The sulfonyl group also activates adjacent double bonds (if present) toward Michael additions. wikipedia.orgrsc.org While the parent ring is saturated, elimination reactions can generate a thiete 1,1-dioxide intermediate in situ, which would be a potent Michael acceptor. Computational modeling of the Lowest Unoccupied Molecular Orbital (LUMO) can identify the most electrophilic sites on the molecule and predict the regioselectivity of nucleophilic attack.

The reactivity of the C-I bond is high, making it an excellent electrophilic site for substitution reactions. researchgate.net Computational studies can compare the activation energies for SN2 reactions at the iodomethyl carbon versus other potential reaction pathways, thereby predicting the chemoselectivity under different conditions. This predictive power allows for the rational design of synthetic routes utilizing this compound to access more complex molecular architectures. researchgate.net

Future Research Directions and Perspectives in 3 Iodomethyl Thietane 1,1 Dioxide Chemistry

Untapped Synthetic Potential and Novel Reaction Discovery

The synthetic utility of 3-(Iodomethyl)thietane 1,1-dioxide remains largely uncharted territory, presenting a fertile ground for the discovery of novel transformations. The presence of a primary iodide, a good leaving group, attached to the strained thietane (B1214591) dioxide ring suggests a rich and diverse reactivity profile waiting to be explored.

A plausible, though not yet reported, synthetic route to this compound could commence from the readily accessible thietan-3-one (B1315229) 1,1-dioxide. sigmaaldrich.com A Wittig-type reaction or a Corey-Chaykovsky reaction could introduce the required exocyclic methylene (B1212753) group, which could then be subjected to hydroiodination. Alternatively, reduction of the ketone to the corresponding alcohol, followed by conversion to a mesylate or tosylate, would furnish a precursor for nucleophilic substitution with iodide.

Future investigations should focus on exploring the reactivity of the C-I bond. Key areas of interest include:

Nucleophilic Substitution Reactions: A systematic study of reactions with a wide array of nucleophiles (e.g., amines, thiols, azides, cyanides, and carbanions) would provide access to a diverse library of 3-substituted methylthietane 1,1-dioxides.

Coupling Reactions: The potential of this compound as a partner in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, should be investigated. This would enable the direct attachment of aryl, alkynyl, and vinyl moieties, significantly expanding the accessible chemical space.

Radical Reactions: The C-I bond is amenable to homolytic cleavage, opening the door to radical-mediated transformations. Exploration of radical cyclizations, additions, and couplings could lead to the synthesis of complex polycyclic structures incorporating the thietane dioxide motif.

Ring Expansion and Rearrangement Reactions: The inherent strain of the four-membered ring, coupled with the reactive C-I bond, may facilitate novel ring-opening, ring-expansion, or rearrangement pathways under specific conditions, leading to the formation of larger sulfur-containing heterocycles.

Catalytic Approaches to Derivatization and Transformation

The development of catalytic methods for the derivatization of this compound would be a significant advancement, offering milder reaction conditions, improved efficiency, and enhanced functional group tolerance compared to stoichiometric methods.

Future research in this area could focus on:

Transition-Metal Catalyzed Cross-Coupling: As mentioned, exploring a range of transition metal catalysts (e.g., palladium, copper, nickel, iron) for cross-coupling reactions is a high-priority area. The development of catalyst systems specifically optimized for this substrate could lead to highly efficient and selective transformations.

Photoredox Catalysis: The use of visible-light photoredox catalysis could provide a powerful tool for the generation of radicals from the C-I bond under exceptionally mild conditions. This would enable a host of transformations, including Giese-type additions and reductive couplings.

Organocatalysis: The application of organocatalysts for the derivatization of this compound is another promising avenue. For instance, organocatalyzed nucleophilic substitution reactions could offer an alternative to metal-based methods.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and photoredox catalysis, could unlock novel and previously inaccessible reaction pathways.

A comparative study of different catalytic systems for a benchmark reaction, such as a Suzuki coupling, would be highly valuable in establishing the most effective methodologies.

Applications in Complex Molecule Synthesis and Diversification

The unique structural and physicochemical properties of the thietane 1,1-dioxide moiety make it an attractive building block for the synthesis of complex molecules, particularly in the context of drug discovery. Thietane dioxides have been shown to act as bioisosteres for other functional groups and can improve physicochemical properties such as solubility and metabolic stability. enamine.netnih.gov

The introduction of the this compound scaffold into complex molecular architectures could be a key strategy for:

Lead Optimization in Medicinal Chemistry: The thietane dioxide group can serve as a polar, three-dimensional scaffold that can be readily functionalized via the iodomethyl group to explore structure-activity relationships. Its incorporation into known pharmacophores could lead to the development of new drug candidates with improved properties.

Fragment-Based Drug Discovery: this compound represents an ideal fragment for screening against biological targets. Its subsequent elaboration through the versatile C-I bond would allow for rapid fragment evolution.

Synthesis of Novel Heterocyclic Systems: The strained ring and reactive side chain can be utilized as a linchpin in the construction of more complex, fused, or spirocyclic heterocyclic systems. For example, intramolecular reactions of derivatives of this compound could lead to novel bicyclic structures. nih.gov

Exploration of New Methodologies for Functional Group Interconversion

The iodomethyl group in this compound is a versatile handle for a wide range of functional group interconversions, providing access to a plethora of other derivatives that may not be directly accessible.

Future research should aim to establish reliable protocols for the following transformations:

Conversion to other Halogens: While the iodide is a good leaving group, conversion to the corresponding bromide or chloride could be advantageous for certain applications where different reactivity is required. This could be achieved through Finkelstein-type reactions.

Conversion to Oxygen- and Nitrogen-Containing Functional Groups: The transformation of the iodomethyl group into an aldehyde, carboxylic acid, or amine would significantly broaden the synthetic utility of this building block. This could involve, for example, Kornblum oxidation to the aldehyde or Gabriel synthesis for the amine.

Introduction of Sulfur and Phosphorus Functionalities: Displacement of the iodide with sulfur or phosphorus nucleophiles would provide access to novel thiols, sulfides, phosphonates, and phosphonium (B103445) salts, each with their own unique reactivity and potential applications.

The development of a comprehensive "toolbox" of functional group interconversions starting from this compound would be invaluable for chemists working in various fields.

Q & A

Q. What are the established synthetic routes for preparing 3-(iodomethyl)thietane 1,1-dioxide?

- Methodological Answer : The synthesis typically involves halogenation of thietane 1,1-dioxide derivatives. A key approach is the substitution of a pre-functionalized 3-position. For example, 3-chlorothietane 1,1-dioxide (prepared via UV irradiation of thietane 1,1-dioxide with Cl₂ in CCl₄ ) can undergo nucleophilic substitution using methyl iodide in non-polar solvents. Alternatively, radical iodination may be employed, leveraging iodine sources (e.g., KI or I₂) under controlled conditions. Reaction parameters (e.g., temperature, solvent polarity) significantly influence yield and selectivity.

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. Chlorination | UV light, Cl₂ in CCl₄ | Introduces Cl at 3-position |

| 2. Iodination | CH₃I, triethylamine, 0–10°C | Substitutes Cl with I |

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) to confirm regiochemistry and detect impurities. The sulfone group (SO₂) induces distinct deshielding in adjacent protons .

- Mass Spectrometry (UPLC-MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ or [M–I]⁺ fragments) .

- Elemental Analysis : Verify C, H, S, and I content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective introduction of the iodomethyl group at the 3-position of thietane 1,1-dioxide?

- Methodological Answer : Regioselectivity arises from steric and electronic factors. The sulfone group (SO₂) withdraws electron density, destabilizing intermediates at the 2- and 4-positions. Computational studies (DFT) suggest that radical intermediates formed during UV irradiation favor hydrogen atom transfer (HAT) at the 3-position due to lower activation energy . Experimental evidence from chlorination reactions supports this model, where Cl₂ adds selectively to the 3-position under UV light . Analogous iodine-based pathways likely follow similar HAT mechanisms.

Q. How does this compound participate in cycloaddition reactions, and what factors influence its reactivity?

- Methodological Answer : The compound acts as a dienophile in Diels-Alder reactions due to the electron-deficient nature of the sulfone ring. Key factors:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

- Temperature : Elevated temperatures (80–100°C) accelerate [4+2] cycloadditions with conjugated dienes.

- Substituent Effects : Electron-donating groups on the diene increase regioselectivity. For example, cycloaddition with furan derivatives yields bicyclic sulfones, confirmed by X-ray crystallography .

Q. Are there computational models predicting the bond dissociation energies (BDEs) of the C–I bond in this compound, and how do they guide experimental design?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) predict C–I BDEs of ~45–50 kcal/mol, indicating moderate stability under thermal conditions. These models suggest that photolytic cleavage (λ = 300–400 nm) is feasible for generating iodine radicals, enabling C–C bond formation in cross-coupling reactions. Experimental validation via laser flash photolysis confirms radical lifetimes of <1 µs, aligning with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.